(3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
Overview
Description
(3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C10H12ClN3O2 and its molecular weight is 241.67 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds such as methenamine are known to act as urinary tract antiseptics and antibacterial drugs used for the prophylaxis and treatment of frequently recurring urinary tract infections.
Mode of Action
It is likely that it interacts with its targets to induce changes at the molecular level, similar to other compounds in its class .
Biochemical Pathways
It is known that similar compounds can react with hydroxylamine to form oximes or hydrazine to form hydrazones .
Result of Action
Similar compounds have been shown to have significant inhibitory activity .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
Properties
IUPAC Name |
[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2.ClH/c11-6-10-12-9(13-15-10)7-14-8-4-2-1-3-5-8;/h1-5H,6-7,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIBVESPOGTALH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NOC(=N2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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